4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Overview
Description
4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 4-position and an ethyl group at the 1-position further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the construction of the pyridine ring. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction forms the pyrazole ring, which is then fused with a pyridine ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient formation of the desired product. The use of protective groups and purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Cyclization Reactions: The formation of the pyrazole and pyridine rings involves cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing and Reducing Agents: Agents like potassium permanganate and sodium borohydride are used for oxidation and reduction reactions, respectively.
Catalysts: Catalysts such as palladium and copper are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: Researchers use this compound to study its effects on cellular processes and its interactions with biological molecules.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines, such as:
- 1H-Pyrazolo[3,4-b]pyridine
- 2H-Pyrazolo[3,4-b]pyridine
- 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Uniqueness
4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl group at specific positions on the pyrazolopyridine ring system differentiates it from other similar compounds and influences its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-13-8-5(4-12-13)7(10)6(3-11-8)9(14)15/h3-4H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPIFKZAVJIZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592980 | |
Record name | 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59060-16-1 | |
Record name | 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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